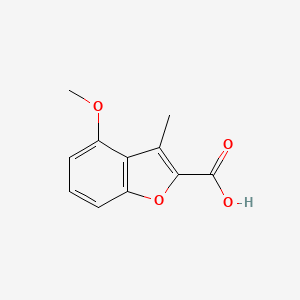

4-Methoxy-3-methylbenzofuran-2-carboxylic acid

Vue d'ensemble

Description

4-Methoxy-3-methylbenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are a class of heterocyclic compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran and its derivatives make them a privileged structure in the field of drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 4-Methoxy-3-methylbenzofuran-2-carboxylic acid, often involves palladium-catalyzed cross-coupling reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid undergoes a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-3-methylbenzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, halogenated compounds, and strong acids or bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed cross-coupling reaction with 4-iodoanisole results in the formation of a biaryl compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

4-Methoxy-3-methylbenzofuran-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical agents. It has been explored for its potential to treat neurological disorders and inflammatory conditions due to its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable anticancer properties. For example, structural modifications of benzofuran derivatives have led to compounds that inhibit key pathways involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can effectively target cancer cell lines, demonstrating IC50 values that indicate significant cytotoxicity .

Biological Activity

The compound's biological activity is attributed to its ability to modulate the activity of various molecular targets. The presence of methoxy and methyl groups enhances its binding affinity, which is critical for its pharmacological effects .

Materials Science

Organic Electronics

In materials science, this compound is being investigated for its potential use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by its structure make it a candidate for improving the efficiency of these devices.

Chemical Research

Reference Standard

The compound is utilized as a reference standard in chemical analyses and biological assays. Its stability and reactivity allow it to serve as a benchmark for evaluating the performance of other compounds in similar studies.

Anticancer Research

A study highlighted the effectiveness of benzofuran derivatives against lung cancer. The derivative MCC1019 was shown to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), resulting in reduced cell replication and significant anticancer activity in vivo . This underscores the potential application of compounds like this compound in developing targeted cancer therapies.

Organic Electronics

Research into organic electronics has demonstrated that compounds similar to this compound can improve device performance by enhancing charge transport properties. This research paves the way for future innovations in OLEDs and OPVs using benzofuran derivatives.

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position of benzofuran is essential for its antibacterial activity, and the functional groups at the C-3 position play an important role in its selectivity . The compound’s unique structural features enable it to interact with various biological targets, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

3-Methylbenzofuran-2-carboxylic acid: A benzofuran derivative with similar structural features.

Psoralen: A benzofuran derivative used in the treatment of skin diseases.

8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.

Uniqueness: 4-Methoxy-3-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its pharmacological properties and makes it a valuable compound for scientific research and drug development .

Activité Biologique

4-Methoxy-3-methylbenzofuran-2-carboxylic acid (MMBCA) is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzofuran core, characterized by a fused benzene and furan ring, with specific substituents that enhance its reactivity and biological profile. This article explores the biological activity of MMBCA, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀O₄

- Molecular Weight : Approximately 206.20 g/mol

- Functional Groups : Methoxy group (-OCH₃), methyl group (-CH₃), and carboxylic acid (-COOH)

The presence of these functional groups contributes to the compound's unique chemical properties and biological activities.

Biological Activities

Research indicates that MMBCA exhibits a variety of biological activities, particularly in the domain of cancer treatment:

-

Anticancer Activity :

- MMBCA has been evaluated for its cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells.

- In vitro studies show that MMBCA derivatives demonstrate significant antiproliferative activity, with IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells .

-

Mechanisms of Action :

- The compound's mechanism involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells. For instance, one study found that MMBCA derivative 4b induced apoptosis in A549 cells, affecting 42.05% of cells compared to a control group .

- Further studies indicated that MMBCA derivatives could inhibit VEGFR-2 activity, a key player in tumor angiogenesis .

- Comparative Potency :

Table 1: Anticancer Activity of MMBCA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | A549 | 1.48 | Induces apoptosis |

| 15a | NCI-H23 | 2.52 | Inhibits VEGFR-2 |

| 16a | NCI-H23 | 1.50 | Induces apoptosis; VEGFR-2 inhibitor |

| Control | A549 | N/A | N/A |

Case Study: Potent Anticancer Derivatives

A study conducted on various derivatives of MMBCA revealed that compounds with additional methoxy or morpholino groups exhibited enhanced cytotoxicity against NSCLC cell lines. For example:

- Compound 16a , with a methoxy substitution, showed an IC50 value significantly lower than that of staurosporine .

- The study concluded that structural modifications could lead to improved anticancer properties and should be explored further.

Potential Applications

Given its promising biological activity, MMBCA may have applications in drug development targeting various cancers. Its ability to induce apoptosis and inhibit critical pathways involved in tumor growth positions it as a candidate for further research in pharmacology.

Propriétés

IUPAC Name |

4-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-9-7(14-2)4-3-5-8(9)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJKFAUPYMUFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.